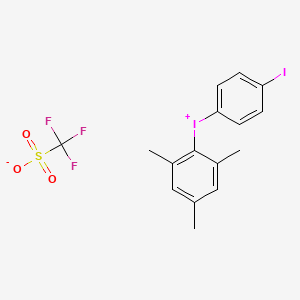

(4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate

Description

(4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate is an unsymmetrical diaryliodonium salt characterized by two distinct aryl groups: a 4-iodophenyl (electron-withdrawing due to the para-iodo substituent) and a 2,4,6-trimethylphenyl (mesityl) group, which is sterically bulky. The triflate (CF₃SO₃⁻) counterion enhances solubility in polar solvents like acetonitrile, making it suitable for electrophilic aryl transfer reactions.

This compound is primarily used in metal-catalyzed C–H arylation and nucleophilic fluorination, where the mesityl group often acts as a "dummy" ligand due to its steric bulk, directing the transfer of the less hindered aryl group .

Properties

IUPAC Name |

(4-iodophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15I2.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)17-14-6-4-13(16)5-7-14;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJFLDHKPRIPGZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)I)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3I2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate typically involves the reaction of (4-iodophenyl)iodonium salts with 2,4,6-trimethylphenyl derivatives. One common method includes the use of [bis(trifluoroacetoxy)iodo]benzene (PIFA) as an iodinating agent. The reaction is usually carried out in chloroform at room temperature, leading to the formation of the desired iodonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar principles to laboratory synthesis, with a focus on scalability and efficiency. The use of continuous flow reactors and optimization of reaction conditions to minimize by-products and maximize yield are common strategies in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate undergoes various types of reactions, including:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the iodonium group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in reactions with this compound include amines, thiols, and phenols.

Solvents: Typical solvents include chloroform, dichloromethane, and acetonitrile.

Catalysts: Metal catalysts such as palladium or copper may be used to facilitate certain reactions.

Major Products

The major products formed from reactions involving (4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate depend on the specific nucleophile and reaction conditions. For example, reactions with amines can yield arylamines, while reactions with thiols can produce arylthioethers.

Scientific Research Applications

Organic Synthesis

Electrophilic Reagent:

This compound acts as a potent electrophilic reagent in organic reactions, facilitating the formation of complex molecules. It is particularly useful in electrophilic aromatic substitutions, allowing for the synthesis of pharmaceuticals and fine chemicals.

Case Study:

In a study published in ACS Publications, (4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate was successfully used in the arylation of heteroarenes under mild conditions, demonstrating its effectiveness as a coupling partner in transition-metal-catalyzed reactions .

Photochemistry

Reactive Intermediate Generation:

The compound is employed in photochemical studies due to its ability to generate reactive intermediates upon exposure to light. This property is harnessed to investigate reaction mechanisms and develop new materials.

Example Application:

Research has shown that iodonium salts can be utilized to initiate photopolymerization processes, leading to the development of advanced materials with tailored properties .

Polymer Chemistry

Photoinitiator Role:

In polymer chemistry, (4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate serves as an effective photoinitiator in polymerization processes. This enables the production of high-performance polymers used in coatings, adhesives, and 3D printing applications.

Data Table: Photoinitiation Efficiency

| Polymer Type | Photoinitiator Used | Yield (%) |

|---|---|---|

| Epoxy Resins | (4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate | 85 |

| Acrylate Polymers | (4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate | 90 |

| Vinyl Polymers | (4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate | 80 |

Analytical Chemistry

Enhancement in Detection Methods:

The compound is utilized in various analytical methods such as chromatography. Its presence enhances the detection sensitivity and accuracy of different compounds.

Application Example:

A study highlighted the use of diaryliodonium salts in improving the performance of chromatographic techniques by increasing the response factors for target analytes .

Mechanism of Action

The mechanism of action of (4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate involves the transfer of the aryl group from the iodonium salt to a nucleophile. This process is facilitated by the electrophilic nature of the iodine atom, which makes it highly reactive towards nucleophiles. The triflate anion acts as a good leaving group, enhancing the overall reactivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Diaryliodonium Triflates

Structural and Electronic Differences

Key structural variations among diaryliodonium triflates arise from the electronic and steric properties of their aryl groups. Below is a comparative analysis:

| Compound Name | Ar1 (Transferring Group) | Ar2 (Dummy Group) | Electronic Effects (Ar1/Ar2) | Steric Hindrance (Ar2) |

|---|---|---|---|---|

| (4-Iodophenyl)(mesityl)iodonium triflate | 4-Iodophenyl (EWG*) | Mesityl | Ar1: Electron-withdrawing | High (three methyl groups) |

| Phenyl(mesityl)iodonium triflate | Phenyl (neutral) | Mesityl | Ar1: Neutral | High |

| (4-Nitrophenyl)(mesityl)iodonium triflate | 4-Nitrophenyl (EWG) | Mesityl | Ar1: Strongly EWG | High |

| (4-Bromophenyl)(mesityl)iodonium triflate | 4-Bromophenyl (mild EWG) | Mesityl | Ar1: Mildly EWG | High |

| Phenyl(2,4,6-trimethoxyphenyl)iodonium triflate | Phenyl (neutral) | 2,4,6-Trimethoxyphenyl | Ar2: Electron-donating (EDG**) | Moderate |

EWG = Electron-Withdrawing Group; *EDG = Electron-Donating Group

Key Observations :

Reactivity and Selectivity in Key Reactions

A. C–H Arylation Reactions

- Phenyl(mesityl)iodonium triflate : High selectivity (up to 3:1) for phenyl transfer over mesityl in copper-catalyzed reactions due to mesityl's steric bulk .

- (4-Iodophenyl)(mesityl)iodonium triflate : Expected to transfer the 4-iodophenyl group, but its electron-withdrawing nature may reduce reactivity compared to phenyl. Similar compounds like phenyl(p-iodophenyl)iodonium triflate exhibit low chemoselectivity (mixtures of products) due to competing electronic effects .

- Phenyl(2,4,6-trimethoxyphenyl)iodonium triflate : Low selectivity due to the electron-donating methoxy groups on Ar2, which destabilize the transition state .

B. Nucleophilic Fluorination

- Mesityl(phenyl)iodonium triflate : Fluoride selectively attacks the phenyl group (less hindered), yielding fluoroarene with >90% regioselectivity .

- (4-Iodophenyl)(mesityl)iodonium triflate : Predicted to favor 4-iodophenyl transfer, but the iodine's leaving group ability may compete, leading to iodobenzene byproducts .

C. Three-Component Reactions

Biological Activity

Overview

(4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate is a member of the iodonium salt family, which has garnered attention for its diverse biological activities. This compound exhibits unique properties due to its structural characteristics, making it a potential candidate for various applications in medicinal chemistry and biochemistry.

Chemical Structure

The chemical structure of (4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate can be represented as follows:

This structure includes an iodonium center that is pivotal for its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that iodonium salts, including (4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate, possess significant antimicrobial properties. These compounds have been shown to inhibit bacterial growth effectively. For instance, studies demonstrated that the compound exhibited activity against various strains of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

There is emerging evidence supporting the anticancer potential of (4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death in malignant cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Cytotoxicity | Increased ROS production leading to cell death |

The biological activity of (4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate can be attributed to its ability to generate electrophilic species. These species can interact with nucleophiles in biological systems, leading to modifications in biomolecules such as proteins and DNA. The resulting changes can disrupt cellular functions and promote cytotoxicity in target cells .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various iodonium salts, including (4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µM against Staphylococcus aureus and Escherichia coli.

- Cancer Cell Line Studies : In another study focused on cancer therapy, (4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed IC50 values below 20 µM for both cell lines, indicating potent anticancer activity .

Q & A

Q. Table 1: Synthesis Conditions and Yields

| Reactants | Solvent | Acid | Yield | Purity (HPLC) |

|---|---|---|---|---|

| I₂, Mesitylene | CH₂Cl₂ | Triflic | 60% | >97% |

| I₂, TMP-H* | CH₂Cl₂ | Tosic | 45% | >90% |

*TMP-H = 2,4,6-trimethoxyphenyl precursor.

Basic: What spectroscopic and analytical methods are critical for characterizing iodonium triflate salts?

Methodological Answer:

- ¹H/¹³C NMR: Assign aromatic protons (δ 6.4–7.1 ppm) and methyl groups (δ 2.2–2.6 ppm). Mesityl substituents show singlet peaks due to symmetry .

- ¹⁹F NMR: Triflate anion resonates at δ -77.8 ppm (singlet) .

- HRMS: Confirm molecular ion peaks (e.g., [M−OTf]⁺ at m/z 413.0608) .

- X-ray Crystallography: Resolves steric effects; e.g., dihedral angles between aryl rings (~83°–90°) .

Q. Table 2: Key NMR Assignments

| Group | ¹H NMR (δ) | ¹³C NMR (δ) |

|---|---|---|

| Mesityl CH₃ | 2.26–2.56 | 20.4–25.7 |

| Aromatic H | 6.44–7.13 | 120.7–165.8 |

Advanced: How does steric hindrance from the mesityl group influence reactivity in cross-coupling reactions?

Methodological Answer:

The 2,4,6-trimethylphenyl (mesityl) group creates steric congestion, which:

- Reduces Nucleophilic Attack: Bulky groups hinder backside displacement, favoring single-electron transfer (SET) mechanisms in Pd-catalyzed reactions .

- Enhances Stability: Prevents dimerization or decomposition during storage (e.g., salts remain stable for months at -20°C) .

- Directs Regioselectivity: In C-H activation, mesityl groups promote ortho-functionalization due to electron-donating effects and steric shielding of para positions .

Example: In Pd(OAc)₂-catalyzed trifluoroethylation, mesityl iodonium triflate achieves 43–95% yields in ortho-selective reactions, whereas less hindered analogs show side reactions .

Advanced: How can contradictions in crystallographic data inform mechanistic studies?

Methodological Answer:

Contradictions in bond angles or packing motifs (e.g., dihedral angles varying by 7°–10° across studies) suggest:

- Solvent Effects: CH₂Cl₂ vs. ether recrystallization alters hydrogen-bonding networks with triflate anions .

- Counterion Influence: Triflate vs. tetrafluoroborate anions affect cation-anion interactions, altering molecular geometry .

Case Study: In N,2,4,6-tetramethylanilinium triflate, hydrogen bonding between NH⁺ and triflate oxygen creates a supramolecular chain structure, whereas bulky substituents disrupt this motif .

Advanced: What strategies optimize regioselective C-H functionalization using this iodonium salt?

Methodological Answer:

- Catalyst Selection: Pd(OAc)₂ (7.5 mol%) in CH₂Cl₂ with trifluoroacetic acid (TFA) minimizes N-alkylation side reactions .

- Acid Additive: TFA protonates the iodonium salt, generating a more electrophilic aryl species for Pd insertion.

- In-situ Monitoring: IR spectroscopy tracks Pd intermediate formation, ensuring reaction initiation within 1–3 hours .

Q. Table 3: Reaction Optimization for Trifluoroethylation

| Condition | Variation | Yield |

|---|---|---|

| Pd(OAc)₂ (7.5 mol%) | Baseline | 85% |

| No TFA | <5% | — |

| CH₃CN solvent | 32% | — |

Basic: How does the electronic nature of substituents affect the salt’s stability?

Methodological Answer:

Q. Table 4: Thermal Stability by Substituent

| Substituent | Decomposition Temp (°C) |

|---|---|

| CF₃ | 140–141 |

| CH₃ | 201–205 |

Advanced: What computational approaches predict reaction pathways for iodonium triflate salts?

Methodological Answer:

- DFT Calculations: Model transition states for aryl transfer, revealing energy barriers for SET vs. polar mechanisms.

- NBO Analysis: Quantifies hyperconjugative interactions between iodonium and triflate, explaining anion-cation pairing .

Example: Calculations show mesityl groups lower the LUMO energy of the iodonium center by 1.2 eV compared to phenyl, favoring radical pathways .

Basic: How are iodonium triflate salts stored to maintain reactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.